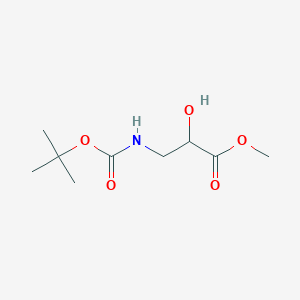

Methyl N-Boc-3-amino-2-hydroxypropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-Boc-3-amino-2-hydroxypropanoate is an organic compound with the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol. It is commonly used in the synthesis of various amino acid derivatives and complex molecular structures due to its amino and hydroxy functionalities.

Vorbereitungsmethoden

The synthesis of methyl N-Boc-3-amino-2-hydroxypropanoate typically involves multistep synthetic routes. One method describes the asymmetric synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and its derivatives from sorbic acid through diastereoselective aminohydroxylation, ester reduction, and ozonolysis. Another approach involves the efficient stereoselective synthesis of methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate via acetamide-based Sharpless aminohydroxylation.

Analyse Chemischer Reaktionen

Methyl N-Boc-3-amino-2-hydroxypropanoate participates in various chemical reactions, leveraging its amino and hydroxy functionalities. These include transformations into different amino acid derivatives and the formation of complex molecular structures. For example, the synthesis of four enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, analogues of 4-hydroxyglutamic acids, showcases the compound’s versatility in producing phosphonate analogues through Abramov reactions and hydrolysis.

Wissenschaftliche Forschungsanwendungen

Methyl N-Boc-3-amino-2-hydroxypropanoate is utilized in asymmetric syntheses, providing a pathway to various enantiomerically enriched amino acid derivatives. It has been applied in the synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside, highlighting its role in constructing complex sugar analogs with potential biological activities.

Wirkmechanismus

The mechanism by which methyl N-Boc-3-amino-2-hydroxypropanoate exerts its effects involves its amino and hydroxy functionalities, which participate in various chemical reactions to form different amino acid derivatives and complex molecular structures. The molecular targets and pathways involved in these reactions are primarily related to the synthesis of enantiomerically enriched amino acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Methyl N-Boc-3-amino-2-hydroxypropanoate can be compared to other similar compounds such as methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate and methyl 3-amino-2-hydroxypropanoate hydrochloride . These compounds share similar functionalities and are used in the synthesis of various amino acid derivatives and complex molecular structures . this compound is unique in its specific applications in asymmetric syntheses and the construction of complex sugar analogs.

Biologische Aktivität

Overview

Methyl N-Boc-3-amino-2-hydroxypropanoate (CAS Number: 113525-87-4) is an organic compound notable for its applications in asymmetric synthesis and the production of various biologically active molecules. Its structural features, including the N-Boc (tert-butoxycarbonyl) protecting group and hydroxy functionality, contribute to its versatility in synthesizing amino acid derivatives and other complex molecular structures.

- Molecular Formula : C₉H₁₇NO₅

- Molecular Weight : 219.23 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, leading to the formation of enantiomerically enriched amino acid derivatives. These derivatives can interact with biological targets, influencing pathways related to enzyme inhibition and receptor binding.

Applications in Synthesis

- Asymmetric Synthesis : This compound is extensively used in asymmetric syntheses, facilitating the creation of enantiomerically pure amino acids and their derivatives. For example, it has been employed in the synthesis of methyl N-Boc-2-deoxy-2-amino-L-erythroside, showcasing its utility in constructing complex sugar analogs with potential biological activities.

- Formation of Peptidomimetics : The compound's structure allows it to be transformed into peptidomimetic conjugates, which can mimic natural peptides while exhibiting enhanced stability against enzymatic degradation .

- Synthesis of β3-Amino Acid Derivatives : Recent studies have demonstrated methods for synthesizing enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids, highlighting its role in producing biologically active compounds with improved pharmacological profiles .

Inhibition Studies

Research has indicated that derivatives synthesized from this compound exhibit significant biological activity:

- Tyrosinase Inhibition : Some derivatives have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production, which is crucial for skin pigmentation and protection against UV radiation .

- Cytotoxicity Against Cancer Cells : Compounds derived from this compound have demonstrated cytotoxic properties against various human cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Peptidomimetics

A notable case study involves the development of a cyclic prodrug form derived from this compound. This compound was shown to effectively inhibit specific enzymes linked to cancer progression and inflammation, demonstrating its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVOWNRRLNDEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113525-87-4 |

Source

|

| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.